N-アセチル-L-イソロイシン

概要

説明

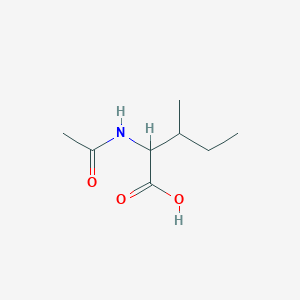

N-Acetyl-L-isoleucine is an N-acetyl-L-amino acid that is L-isoleucine in which one of the nitrogens attached to the nitrogen is replaced by an acetyl group . It is used in the biosynthesis of proteins .

Synthesis Analysis

The synthesis of N-Acetyl-L-isoleucine involves the regulation of amino acid’s biosynthetic pathway, which is of significant importance to maintain homeostasis and cell functions . Amino acids regulate their biosynthetic pathway by end-product feedback inhibition of enzymes catalyzing committed steps of a pathway . The heat capacity and phase behavior of N-Acetyl-L-isoleucine have been reported .Molecular Structure Analysis

The molecular formula of N-Acetyl-L-isoleucine is C8H15NO3 . Its structure is disrupted in amino acid derivatives, resulting in significant changes in their chemical and physicochemical properties .Chemical Reactions Analysis

N-Acetyl-L-isoleucine is involved in the degradation of branched-chain amino acids, leading to the accumulation of branched-chain amino acids in the plasma and urine . It is also a substrate for the organic anion transporters .Physical And Chemical Properties Analysis

N-Acetyl-L-isoleucine has a molecular weight of 173.214 . It is a white powder .科学的研究の応用

タンパク質形成アミノ酸の熱力学データ

N-アセチル-L-イソロイシン: は、アミノ酸とその誘導体の熱力学的性質の研究に使用されます。 この化合物の飽和曲線に沿った信頼性の高い熱力学データを確立するための研究が行われています . N-アセチル-L-イソロイシンの熱容量と相挙動が測定され、0 Kから470 Kまでの結晶相の基準熱容量と熱力学的関数が得られました .

代謝異常の診断

尿中のN-アセチル-L-イソロイシンの濃度上昇は、代謝の遺伝性異常であるメープルシロップ尿症(MSUD)に関連しています。 この病気は、分岐鎖α-ケト酸脱水素酵素複合体の欠損を特徴とし、血漿と尿中の分岐鎖アミノ酸の蓄積と神経障害を引き起こします . この化合物の濃度をモニタリングすることで、MSUDの診断と理解に役立ちます。

品質管理のための標準品

N-アセチル-L-イソロイシン: は、特定の品質試験およびアッセイにおけるUSP標準品として機能します。 これは、USPモノグラフに従って液体クロマトグラフィーシステムのシステム適合性試験における標準溶液の調製に使用されます .

生物効力研究

この化合物は、単離された化合物の幼虫発達と生存への影響を調査するような生物効力研究で使用されます。 このような研究は、発達生物学におけるN-アセチル-L-イソロイシンの生物活性と潜在的な用途に関する洞察を提供することができます .

溶媒相互作用の研究

N-アセチル-L-イソロイシン: は、水性媒体における溶質-溶媒相互作用を研究するためのモデル分子です。 その構造は、球状タンパク質で起こる相互作用を調べることができ、タンパク質の折り畳みと機能を理解するために不可欠です .

物理化学的性質の分析

N-アセチル-L-イソロイシンのようなアミノ酸誘導体の双性イオン構造は、その化学的および物理化学的性質に大きな変化をもたらします。 これらの特性を分析することで、小さな無電荷タンパク質の挙動と生物系内の相互作用を理解することができます .

作用機序

Target of Action

N-Acetyl-L-Isoleucine primarily targets the Monocarboxylate Transporter 1 (MCT1) , Organic Anion Transporters (OAT1 and OAT3) , and the L-type Amino Acid Transporter (LAT1) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of L-Isoleucine switches its uptake into cells from LAT1 to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, which is the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes inside cells . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for the uptake and distribution of N-Acetyl-L-Isoleucine .

Biochemical Pathways

N-Acetyl-L-Isoleucine can be biosynthesized from L-Isoleucine and acetyl-CoA by the enzyme leucine/isoleucine N-acetyltransferase . The acetylation of L-Isoleucine converts it into an anion, revealing a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-Acetyl-L-Isoleucine as a drug . The enantiomers of N-Acetyl-L-Isoleucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

N-Acetyl-L-Isoleucine is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . It is also being developed as a drug for rare and common neurological disorders .

Action Environment

The action of N-Acetyl-L-Isoleucine is influenced by environmental factors such as the availability of substrates for protein and peptide synthesis . When bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation, L-Isoleucine, and by extension N-Acetyl-L-Isoleucine, can be efficiently assimilated .

Safety and Hazards

将来の方向性

N-Acetyl-L-isoleucine is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . Three multinational clinical trials are ongoing with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .

特性

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWZSUNGHMMJM-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314843 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3077-46-1 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylisoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9CL0Y0BVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

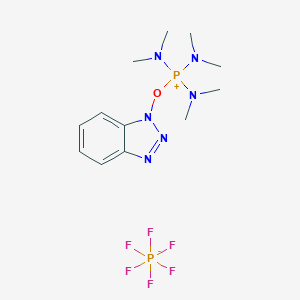

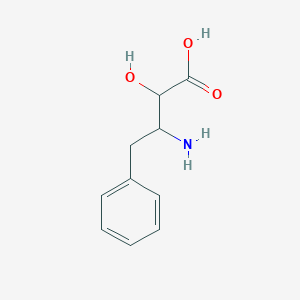

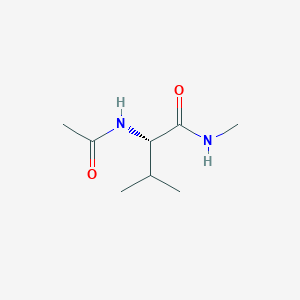

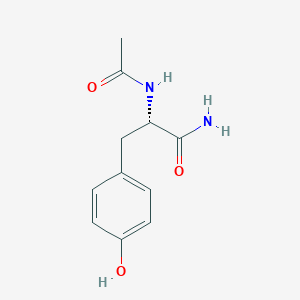

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

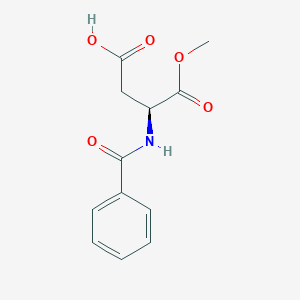

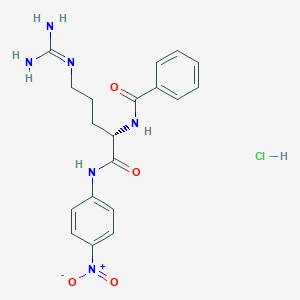

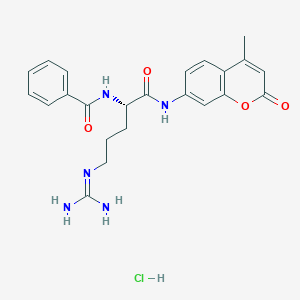

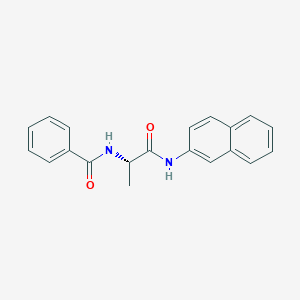

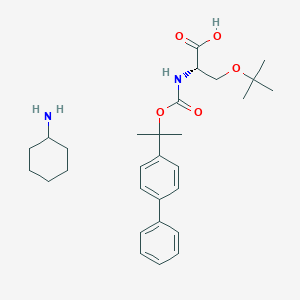

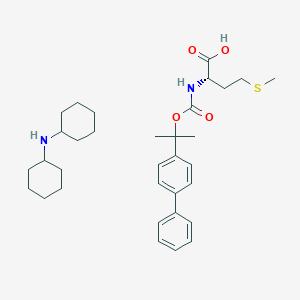

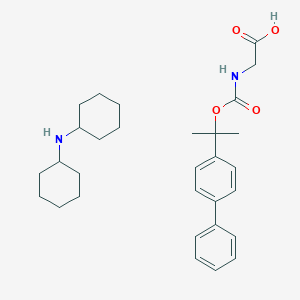

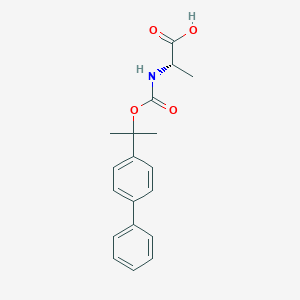

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。